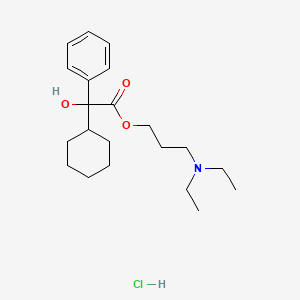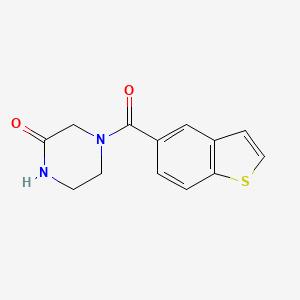![molecular formula C20H30N2O B4883811 4-[3-(2,6-diisopropylphenoxy)propyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B4883811.png)
4-[3-(2,6-diisopropylphenoxy)propyl]-3,5-dimethyl-1H-pyrazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[3-(2,6-diisopropylphenoxy)propyl]-3,5-dimethyl-1H-pyrazole, also known as DIPP, is a chemical compound that has been studied for its potential therapeutic applications in various fields of medicine.
作用機序
The mechanism of action of 4-[3-(2,6-diisopropylphenoxy)propyl]-3,5-dimethyl-1H-pyrazole is not fully understood, but it is believed to act through multiple pathways. In cancer research, 4-[3-(2,6-diisopropylphenoxy)propyl]-3,5-dimethyl-1H-pyrazole has been shown to inhibit the activity of the AKT/mTOR pathway, which is involved in cell growth and survival. In inflammation research, 4-[3-(2,6-diisopropylphenoxy)propyl]-3,5-dimethyl-1H-pyrazole has been shown to inhibit the activity of the NF-κB pathway, which is involved in the production of inflammatory cytokines. In neurological disorder research, 4-[3-(2,6-diisopropylphenoxy)propyl]-3,5-dimethyl-1H-pyrazole has been shown to reduce oxidative stress and inflammation, which are believed to contribute to the development of neurological disorders.
Biochemical and Physiological Effects:
4-[3-(2,6-diisopropylphenoxy)propyl]-3,5-dimethyl-1H-pyrazole has been shown to have various biochemical and physiological effects in vitro and in vivo. In cancer research, 4-[3-(2,6-diisopropylphenoxy)propyl]-3,5-dimethyl-1H-pyrazole has been shown to induce cell cycle arrest and apoptosis, inhibit angiogenesis, and inhibit the migration and invasion of cancer cells. In inflammation research, 4-[3-(2,6-diisopropylphenoxy)propyl]-3,5-dimethyl-1H-pyrazole has been shown to reduce the production of inflammatory cytokines and inhibit the activation of immune cells. In neurological disorder research, 4-[3-(2,6-diisopropylphenoxy)propyl]-3,5-dimethyl-1H-pyrazole has been shown to reduce oxidative stress and inflammation, improve neuronal survival, and enhance cognitive function.
実験室実験の利点と制限
4-[3-(2,6-diisopropylphenoxy)propyl]-3,5-dimethyl-1H-pyrazole has several advantages for lab experiments, including its high purity and stability, its ability to penetrate cell membranes, and its low toxicity. However, 4-[3-(2,6-diisopropylphenoxy)propyl]-3,5-dimethyl-1H-pyrazole also has some limitations, including its limited solubility in aqueous solutions, its potential for off-target effects, and its lack of specificity for certain cellular targets.
将来の方向性
There are several future directions for research on 4-[3-(2,6-diisopropylphenoxy)propyl]-3,5-dimethyl-1H-pyrazole, including its potential therapeutic applications in other fields of medicine, its optimization for clinical use, and its development as a drug candidate. Additionally, further research is needed to fully understand the mechanism of action of 4-[3-(2,6-diisopropylphenoxy)propyl]-3,5-dimethyl-1H-pyrazole and its potential off-target effects. Finally, research is needed to identify new compounds that are structurally similar to 4-[3-(2,6-diisopropylphenoxy)propyl]-3,5-dimethyl-1H-pyrazole and may have similar or improved therapeutic properties.
合成法
The synthesis of 4-[3-(2,6-diisopropylphenoxy)propyl]-3,5-dimethyl-1H-pyrazole involves the reaction of 2,6-diisopropylphenol with propargyl bromide to form 3-(2,6-diisopropylphenoxy)propyne. This compound is then reacted with hydrazine hydrate to form 4-[3-(2,6-diisopropylphenoxy)propyl]-3,5-dimethyl-1H-pyrazole. The synthesis of 4-[3-(2,6-diisopropylphenoxy)propyl]-3,5-dimethyl-1H-pyrazole has been optimized to increase yield and purity, making it more suitable for research purposes.
科学的研究の応用
4-[3-(2,6-diisopropylphenoxy)propyl]-3,5-dimethyl-1H-pyrazole has been studied for its potential therapeutic applications in various fields of medicine, including cancer, inflammation, and neurological disorders. In cancer research, 4-[3-(2,6-diisopropylphenoxy)propyl]-3,5-dimethyl-1H-pyrazole has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. Inflammation research has shown that 4-[3-(2,6-diisopropylphenoxy)propyl]-3,5-dimethyl-1H-pyrazole can reduce inflammation by inhibiting the production of inflammatory cytokines. In neurological disorder research, 4-[3-(2,6-diisopropylphenoxy)propyl]-3,5-dimethyl-1H-pyrazole has been shown to have neuroprotective effects by reducing oxidative stress and inflammation.
特性
IUPAC Name |
4-[3-[2,6-di(propan-2-yl)phenoxy]propyl]-3,5-dimethyl-1H-pyrazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30N2O/c1-13(2)17-9-7-10-18(14(3)4)20(17)23-12-8-11-19-15(5)21-22-16(19)6/h7,9-10,13-14H,8,11-12H2,1-6H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZLZSHOSIXXQLL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1)C)CCCOC2=C(C=CC=C2C(C)C)C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[3-[2,6-di(propan-2-yl)phenoxy]propyl]-3,5-dimethyl-1H-pyrazole | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(2-furyl)-7-methyl-5,6,7,8-tetrahydro-4H-[1]benzothieno[2,3-d][1,3]oxazin-4-one](/img/structure/B4883731.png)
![4-acetyl-1-[2-(dimethylamino)ethyl]-3-hydroxy-5-(4-hydroxyphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B4883736.png)


![N-(2-methoxyethyl)-1-[(4-methylphenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B4883765.png)

![N-(3-ethynylphenyl)-3-[5-(3-nitrophenoxy)-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl]benzamide](/img/structure/B4883778.png)
![2-chloro-N-{3-[(2-methoxybenzoyl)amino]phenyl}benzamide](/img/structure/B4883781.png)

![1-[(4-fluorophenyl)sulfonyl]-N-[2-(4-methoxyphenyl)ethyl]-4-piperidinecarboxamide](/img/structure/B4883785.png)

![7-[3-(trifluoromethoxy)phenyl]pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B4883797.png)
![4-[3-(2,4-dichloro-6-methylphenoxy)propyl]morpholine oxalate](/img/structure/B4883828.png)
![4-(2-bromophenyl)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B4883834.png)